BenchChemオンラインストアへようこそ!

2-{[(2-Chlorophenyl)methyl](ethyl)amino}acetic acid hydrochloride

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

2-{[(2-Chlorophenyl)methyl](ethyl)amino}acetic acid hydrochloride (CAS 1572282-39-3), also named N-(2-chlorobenzyl)-N-ethylglycine hydrochloride, is a disubstituted glycine derivative with the molecular formula C11H15Cl2NO2 and a molecular weight of 264.14 g/mol. Supplied as a hydrochloride salt at 95% purity by multiple vendors , this compound features a 2-chlorobenzyl group and an N-ethyl substituent on the glycine nitrogen.

Molecular Formula C11H15Cl2NO2
Molecular Weight 264.14 g/mol
CAS No. 1572282-39-3
Cat. No. B1436202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(2-Chlorophenyl)methyl](ethyl)amino}acetic acid hydrochloride
CAS1572282-39-3
Molecular FormulaC11H15Cl2NO2
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1Cl)CC(=O)O.Cl
InChIInChI=1S/C11H14ClNO2.ClH/c1-2-13(8-11(14)15)7-9-5-3-4-6-10(9)12;/h3-6H,2,7-8H2,1H3,(H,14,15);1H
InChIKeyMSLVGTFUEMHRPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(2-Chlorophenyl)methyl](ethyl)amino}acetic acid hydrochloride (CAS 1572282-39-3): A Physicochemically Defined N-Substituted Glycine Scaffold for Neuroscience Tool Compound Design


2-{[(2-Chlorophenyl)methyl](ethyl)amino}acetic acid hydrochloride (CAS 1572282-39-3), also named N-(2-chlorobenzyl)-N-ethylglycine hydrochloride, is a disubstituted glycine derivative with the molecular formula C11H15Cl2NO2 and a molecular weight of 264.14 g/mol . Supplied as a hydrochloride salt at 95% purity by multiple vendors , this compound features a 2-chlorobenzyl group and an N-ethyl substituent on the glycine nitrogen. Its calculated LogP of 2.67 and topological polar surface area (TPSA) of 40.54 Ų distinguish it from simpler N-substituted glycine analogs. The compound is marketed as a versatile small molecule scaffold for research purposes only , with a structural architecture that bridges the pharmacophore space between simple N-ethylglycine (a known GlyT1 substrate) and more elaborate glycine transporter inhibitors.

Why N-Substituted Glycine Analogs Cannot Be Interchanged with 2-{[(2-Chlorophenyl)methyl](ethyl)amino}acetic acid hydrochloride in Assay Development


N-substituted glycine derivatives span a wide spectrum of physicochemical properties, and seemingly minor structural modifications—such as the presence or absence of an N-ethyl group, chlorine substitution on the benzyl ring, or esterification of the carboxylic acid—produce measurable differences in lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1]. Within glycine transporter pharmacology, the simplest analog N-ethylglycine functions as a GlyT1-selective substrate (EC₅₀ = 55 μM) with no GlyT2 activity [2], whereas more elaborate disubstituted glycine derivatives have been optimized as potent GlyT1 inhibitors with nanomolar IC₅₀ values [3]. The target compound occupies an intermediate structural position: its N-ethyl motif may confer GlyT1 recognition capability, while the 2-chlorobenzyl group adds lipophilicity (LogP 2.67 vs. ~0.5 for N-ethylglycine) and potential for supplementary target interactions. Substituting a des-chloro (N-benzyl-N-ethylglycine) or des-ethyl (N-(2-chlorobenzyl)glycine) analog in a biological assay would yield different target engagement, cellular permeability, and metabolic stability outcomes, rendering direct interchange scientifically unsound without experimental validation.

Quantitative Differentiation Evidence for 2-{[(2-Chlorophenyl)methyl](ethyl)amino}acetic acid hydrochloride Against Closest Structural Analogs


Lipophilicity (LogP) Comparison: N-Ethyl + 2-Chlorobenzyl Combination Provides Higher LogP than Des-Ethyl Ester and Des-Chloro Analogs

The target compound's calculated LogP of 2.67 is 0.47 log units higher than that of the ethyl ester analog N-(2-chlorobenzyl)glycine ethyl ester (LogP 2.2) [1]. This difference arises from the replacement of the secondary amine (NH) in the ester analog with a tertiary amine (N-ethyl) in the target compound, which eliminates one hydrogen-bond donor and increases hydrophobicity. By contrast, the des-chloro analog N-benzyl-N-ethylglycine has a lower molecular weight of 193.11 g/mol and lacks the electron-withdrawing chlorine, resulting in reduced lipophilicity . The simple fragment N-ethylglycine (MW 103.12) has an estimated LogP of approximately 0.5 or lower [2]. The target compound's LogP of 2.67 falls within the optimal range (LogP 2–4) associated with favorable blood-brain barrier penetration in CNS drug discovery paradigms.

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

Topological Polar Surface Area (TPSA) Differentiation: Free Carboxylic Acid Provides Higher TPSA than Ethyl Ester Analog, Modulating Hydrogen-Bonding Capacity

The target compound (free carboxylic acid, HCl salt) has a TPSA of 40.54 Ų, which is 2.24 Ų higher than the TPSA of 38.3 Ų reported for the corresponding ethyl ester analog N-(2-chlorobenzyl)glycine ethyl ester [1]. This difference is attributable to the replacement of the ester group (–COOCH₂CH₃) with a carboxylic acid (–COOH), which contributes one additional hydrogen-bond donor. Both compounds possess the same number of rotatable bonds (5 for the target compound; 6 for the ester analog due to the ethoxy group) and similar heavy atom counts, making TPSA one of the few readily interpretable differentiating parameters [1]. A TPSA below 60 Ų is generally associated with favorable passive membrane permeability, and both compounds satisfy this criterion, but the target compound's higher TPSA may slightly reduce passive permeability while favoring solubility and target binding interactions involving hydrogen bonding.

Polar Surface Area Hydrogen Bonding ADME Prediction

Hydrochloride Salt Form Versus Free Base: Aqueous Solubility Enhancement for In Vitro Assay Compatibility

The target compound is supplied as the hydrochloride salt (C11H15Cl2NO2, MW 264.14), in contrast to the corresponding free base (C11H14ClNO2, MW 227.69, CAS 1181595-65-2), which is also commercially available but listed as discontinued from certain suppliers . Formation of the hydrochloride salt of a tertiary amine-containing carboxylic acid generally increases aqueous solubility by several-fold to orders of magnitude relative to the free base or zwitterionic form, a well-established principle in pharmaceutical salt selection [1]. The hydrochloride form eliminates the need for pH adjustment or co-solvent use during preparation of aqueous assay buffers at physiologically relevant pH (7.4), where the free base may exhibit limited solubility. Quantitative solubility data for this specific compound are not publicly available; the solubility advantage is inferred from the general behavior of tertiary amino acid hydrochlorides versus their free-base counterparts.

Salt Selection Aqueous Solubility In Vitro Assay

Ortho-Chlorine Substitution on the Benzyl Ring: Unique Steric and Electronic Profile Compared to Para/Meta Analogs and Des-Chloro Benzyl Derivatives

The target compound features a chlorine atom at the ortho (2-) position of the benzyl ring, distinguishing it from para- or meta-chloro-substituted benzyl analogs and from des-chloro N-benzyl-N-ethylglycine (CAS 92510-98-0) . Ortho-chlorine substitution introduces (i) a steric effect that restricts rotational freedom of the benzyl group relative to the glycine nitrogen, potentially favoring specific conformations for target binding; (ii) an electron-withdrawing inductive effect (–I) that modulates the basicity of the tertiary amine (estimated pKa reduction of ~0.5–1.0 units relative to the des-chloro analog); and (iii) the potential to engage in halogen-bonding interactions with protein targets, a feature absent in the des-chloro analog [1]. The ortho position of the chlorine creates a different spatial trajectory for this halogen atom compared to para-substituted analogs such as N-(4-chlorobenzyl)-N-ethylglycine, which would position the chlorine farther from the glycine core and may alter target recognition.

Structure-Activity Relationship Halogen Bonding ortho-Substitution Effect

N-Ethyl Substituent on Glycine Nitrogen: Distinguishing Feature from Secondary Amine N-(2-Chlorobenzyl)glycine and N-Methyl Homologs

The target compound contains a tertiary amine (N-ethyl, N-2-chlorobenzyl) on the glycine scaffold, distinguishing it from the secondary amine N-(2-chlorobenzyl)glycine (CAS 88744-36-9, MW 185.61), which lacks the N-ethyl group and is primarily used as a pharmaceutical intermediate for clopidogrel synthesis . The presence of the N-ethyl group: (i) eliminates one hydrogen-bond donor (N–H) relative to the secondary amine, altering target binding pharmacophore; (ii) increases steric bulk around the amine nitrogen, which may restrict the conformational space accessible to the 2-chlorobenzyl group; and (iii) introduces an additional rotatable bond (5 total in the target compound vs. 3 in the secondary amine analog), affecting conformational entropy upon target binding. Within glycine transporter pharmacology, the N-ethyl motif is notable because the simple fragment N-ethylglycine (also a tertiary amine) has been demonstrated to function as a selective GlyT1 substrate (EC₅₀ = 55 μM) with no GlyT2 activity [1], suggesting that the N-ethyl substituent contributes to GlyT1 recognition. The target compound combines this N-ethyl motif with a 2-chlorobenzyl group, potentially achieving enhanced GlyT1 affinity or a distinct binding mode relative to N-ethylglycine alone.

N-Alkyl Substitution Glycine Transporter Tertiary Amine

Purity Benchmarking: 95% Minimum Purity Specification Consistent Across Independent Suppliers

The target compound is supplied at a minimum purity of 95% by both Leyan (Product No. 2089973) and Biosynth (Ref. XMC28239, distributed via CymitQuimica) . This purity specification matches or exceeds that of the free base form (CAS 1181595-65-2, 95–97% from various suppliers) and is comparable to the purity specification of the simpler analog N-benzyl-N-ethylglycine (98%, Leyan) . The 95% purity threshold is sufficient for most biochemical screening, cell-based assay, and in vitro ADME applications, where impurities below 5% are unlikely to confound primary assay readouts, provided that the identity of any significant impurities is disclosed or analytically characterized. The availability from multiple independent suppliers mitigates single-source procurement risk.

Compound Quality Reproducibility Procurement Specification

Recommended Research Application Scenarios for 2-{[(2-Chlorophenyl)methyl](ethyl)amino}acetic acid hydrochloride Based on Differentiated Physicochemical Evidence


CNS Tool Compound Design: Glycine Transporter 1 (GlyT1) SAR Exploration Leveraging the N-Ethyl Tertiary Amine Pharmacophore

The target compound combines the GlyT1-recognized N-ethyl tertiary amine motif (validated by N-ethylglycine, GlyT1 EC₅₀ = 55 μM, GlyT2 inactive) with a 2-chlorobenzyl substituent that increases lipophilicity (LogP 2.67) into the CNS-permeable range [1]. This structural architecture is consistent with the N,N-disubstituted glycine chemotype that has yielded potent GlyT1 inhibitors (e.g., IC₅₀ = 26 nM for related disubstituted glycine derivatives) [2]. Researchers pursuing GlyT1 inhibitor development for schizophrenia, cognitive disorders, or chronic pain can use this compound as a starting scaffold for systematic SAR studies, modifying the 2-chlorobenzyl group (halogen scan, substituent variation) and the N-ethyl group (alkyl chain length, branching) while monitoring the impact on GlyT1 functional activity, GlyT2 selectivity, and passive membrane permeability. The hydrochloride salt form ensures aqueous solubility for in vitro assay preparation without DMSO co-solvent interference .

Comparative Physicochemical Benchmarking: Calibrating In Silico ADME Models for N,N-Disubstituted Glycine Series

With measured or calculated parameters including LogP (2.67), TPSA (40.54 Ų), H-bond acceptor/donor counts (2/1), and rotatable bond count (5), the target compound provides a well-defined data point for calibrating or validating in silico ADME prediction models (e.g., SwissADME, QikProp, StarDrop) for the N,N-disubstituted glycine chemical space [1]. When used alongside the ethyl ester analog (LogP 2.2, TPSA 38.3 Ų) and the des-chloro analog N-benzyl-N-ethylglycine, researchers can assess how incremental structural changes (esterification, chlorine deletion) propagate through predicted permeability, solubility, and metabolic stability parameters [2]. This application is particularly relevant for medicinal chemistry groups building local QSAR or machine learning models for glycine-based CNS compound libraries.

Ortho-Substituent Effect Studies: Probing Halogen Bonding and Conformational Restriction in Glycine-Based Ligand-Protein Interactions

The ortho-chlorine on the benzyl ring of the target compound creates a sterically constrained and electronically perturbed pharmacophore that can be systematically compared with para-chloro, meta-chloro, and des-chloro analogs in target binding assays [1]. Ortho-substituents are known to influence ligand conformation through restricted rotation, modulate amine basicity through inductive effects, and potentially engage in halogen bonding with protein backbone carbonyls or side-chain residues . For structural biology groups engaged in fragment-based drug discovery or co-crystallography campaigns, the target compound offers a well-defined probe molecule for investigating how ortho-halogen substitution patterns affect binding pose, residence time, and selectivity across homologous targets (e.g., GlyT1 vs. GlyT2, or related SLC6 neurotransmitter transporters).

Synthetic Methodology Development: Tertiary Amine-Containing Glycine Derivative as a Substrate for Late-Stage Functionalization

The target compound features a free carboxylic acid handle and a tertiary amine, making it suitable as a substrate for amide coupling, esterification, or reductive amination reactions in synthetic methodology studies [1]. The 2-chlorobenzyl group provides a UV-active chromophore for HPLC monitoring of reaction progress, while the ortho-chlorine offers a potential handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if further derivatization of the aromatic ring is desired. The hydrochloride salt form simplifies handling and storage relative to the hygroscopic free base. This application scenario is relevant for academic synthetic chemistry groups developing new methodologies for tertiary amine-containing amino acid derivatives, where a well-characterized, commercially available substrate with reproducible purity (95%) is essential for method validation.

Quote Request

Request a Quote for 2-{[(2-Chlorophenyl)methyl](ethyl)amino}acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.